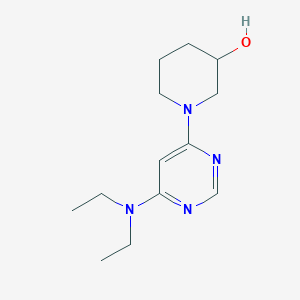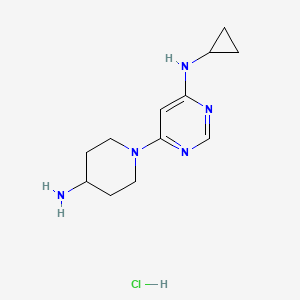![molecular formula C11H14N2 B1501107 3-Benzyl-3,6-diazabicyclo[3.1.0]hexane CAS No. 20965-15-5](/img/structure/B1501107.png)
3-Benzyl-3,6-diazabicyclo[3.1.0]hexane
Vue d'ensemble
Description
Synthesis Analysis
The compound 3-benzyl-3,6-diazabicyclo[3.1.0]hexane has been synthesized as an intermediate in the production of mitomycins, a class of antitumor antibiotics. A novel method for synthesizing derivatives of 1,5-diazabicyclo[3.1.0]hexane has been developed, demonstrating their conformations and stability via quantum-chemical calculations and X-ray diffraction studies.Molecular Structure Analysis
Gas-phase electron diffraction and quantum-chemical calculations have been used to investigate the molecular structure of 6,6’-bis(1,5-diazabicyclo[3.1.0]hexane), providing insights into its conformational dynamics. The equilibrium structure of the 3,3,6-trimethyl-1,5-diazabicyclo[3.1.0]hexane (TMDABH) molecule was studied for the first time by means of gas-phase electron diffraction (GED) supplemented with quantum chemical calculations .Chemical Reactions Analysis
The compound’s reactivity has been studied in various conditions, especially its interaction with arylketenes, leading to the synthesis of novel bicyclic systems. Research has shown new reactions for the expansion of the diaziridine ring in derivatives of 3-benzyl-3,6-diazabicyclo[3.1.0]hexane, contributing to the synthesis of unique compounds.Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Synthesis as a Mitomycin Intermediate : The compound 3-benzyl-3,6-diazabicyclo[3.1.0]hexane has been synthesized as an intermediate in the production of mitomycins, a class of antitumor antibiotics (Kametani, Kigawa, & Ihara, 1979).
- Method Development for Synthesis : A novel method for synthesizing derivatives of 1,5-diazabicyclo[3.1.0]hexane has been developed, demonstrating their conformations and stability via quantum-chemical calculations and X-ray diffraction studies (Kuznetsov et al., 2003).
- Molecular Structure Investigation : Gas-phase electron diffraction and quantum-chemical calculations have been used to investigate the molecular structure of 6,6′-bis>(1,5-diazabicyclo[3.1.0]hexane), providing insights into its conformational dynamics (Atavin et al., 2003).
Photochromic Properties
- Photochromism in Organic Materials : Research on 1,3-diazabicyclo[3.1.0]hex-3-ene systems, which are structurally similar to 3-benzyl-3,6-diazabicyclo[3.1.0]hexane, has demonstrated unique photochromic properties in the solid state, forming colored materials under UV radiation (Mahmoodi et al., 2011).
Chemical Reactions and Transformations
- Reactivity with Arylketenes : The compound's reactivity has been studied in various conditions, especially its interaction with arylketenes, leading to the synthesis of novel bicyclic systems (Shevtsov et al., 2006).
- Diaziridine Ring Expansion : Research has shown new reactions for the expansion of the diaziridine ring in derivatives of 3-benzyl-3,6-diazabicyclo[3.1.0]hexane, contributing to the synthesis of unique compounds (Syroeshkina et al., 2009).
Potential Applications in Propellants
- Green Hypergolic Propellants : The 1,5-diazabicyclo[3.1.0]hexane type compounds, closely related to 3-benzyl-3,6-diazabicyclo[3.1.0]hexane, have been identified as potential green hypergolic propellants, with research focusing on their synthesis, physical properties, and safety (Zhang et al., 2017).
Mécanisme D'action
Orientations Futures
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane (6,6-DMABH), a compound closely related to 3-Benzyl-3,6-diazabicyclo[3.1.0]hexane, is a crucial component in several antiviral medications, such as boceprevir and pf-07321332 . This suggests that 3-Benzyl-3,6-diazabicyclo[3.1.0]hexane and its derivatives could have potential applications in the development of new antiviral drugs.
Propriétés
IUPAC Name |
3-benzyl-3,6-diazabicyclo[3.1.0]hexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-2-4-9(5-3-1)6-13-7-10-11(8-13)12-10/h1-5,10-12H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULXQPXMCODDEEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(N2)CN1CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30668011 | |
| Record name | 3-Benzyl-3,6-diazabicyclo[3.1.0]hexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30668011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20965-15-5 | |
| Record name | 3-Benzyl-3,6-diazabicyclo[3.1.0]hexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30668011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[(1,1-dimethylethoxy)carbonyl]amino]-3-Butynoic acid methyl ester](/img/structure/B1501024.png)












